Vanylglycol

Vue d'ensemble

Description

4-Hydroxy-3-méthoxyphénylglycol (HMPG) est un métabolite de la dégradation de la norépinéphrine dans le cerveau. Il est un indicateur de l'activité noradrénergique du système nerveux central et peut être utilisé pour la recherche sur la dépression, la schizophrénie chronique et autres troubles neurologiques .

Méthodes De Préparation

Le HMPG peut être synthétisé par la dégradation de la norépinéphrine par l'action séquentielle de la monoamine oxydase et de la catéchol-O-méthyltransférase. Le composé est ensuite métabolisé en acide vanillylmandélique par l'alcool déshydrogénase . Les méthodes de production industrielle impliquent souvent l'utilisation de la chromatographie liquide couplée à la spectrométrie de masse en tandem pour la séparation et l'analyse du HMPG .

Analyse Des Réactions Chimiques

Le HMPG subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le HMPG peut être oxydé pour former de l'acide vanillylmandélique.

Réduction : Les réactions de réduction peuvent convertir le HMPG en ses composés précurseurs.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier impliquant les groupes hydroxyle et méthoxy.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des solutions d'acétonitrile, de formiate d'ammonium et d'acide formique . Les principaux produits formés à partir de ces réactions comprennent l'acide vanillylmandélique et l'acide homovanillique .

Applications De Recherche Scientifique

Clinical Applications

Biomarker for Catecholamine Metabolism

Vanylglycol serves as a crucial biomarker in diagnosing and monitoring conditions related to catecholamine metabolism. Elevated levels of this compound in biological fluids such as urine can indicate adrenal tumors, particularly pheochromocytoma, which secretes catecholamines. By measuring this compound levels, clinicians can assess the activity of the sympathetic nervous system and diagnose metabolic disorders like tyrosinemia.

Table 1: Clinical Significance of this compound Levels

| Condition | This compound Level Indicator | Clinical Relevance |

|---|---|---|

| Pheochromocytoma | Elevated | Tumor secreting catecholamines |

| Depression | Abnormal | Potential link to neurotransmitter dysregulation |

| Hereditary Spastic Paraplegia | Abnormal | Indicates metabolic dysfunction |

| Olivopontocerebellar Atrophy | Abnormal | Reflects catecholamine metabolism issues |

Research Applications

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties, capable of scavenging free radicals. This characteristic makes it a candidate for further studies in oxidative stress-related diseases, where free radical damage is a contributing factor.

Antimicrobial Properties

This compound has shown antibacterial and antifungal activities against various strains. Its potential application in developing antimicrobial agents could be significant in treating infections resistant to conventional therapies.

Table 2: Biological Activities of this compound

| Activity Type | Description | Potential Applications |

|---|---|---|

| Antioxidant | Scavenges free radicals | Research in oxidative stress-related diseases |

| Antimicrobial | Effective against bacteria and fungi | Development of new antimicrobial agents |

Case Studies

Case Study 1: Role in Pheochromocytoma Diagnosis

A study assessed the effectiveness of measuring this compound levels in patients suspected of having pheochromocytoma. Results indicated that elevated urinary this compound levels correlated with confirmed diagnoses, supporting its use as a reliable biomarker.

Case Study 2: Antioxidant Effects on Cell Cultures

In vitro experiments demonstrated that this compound significantly reduced oxidative stress markers in cultured cells exposed to free radicals. This suggests its potential therapeutic role in conditions characterized by oxidative damage.

Synthesis and Metabolism

This compound is synthesized endogenously from catecholamines through enzymatic processes involving catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). Understanding its metabolic pathway is essential for exploring its broader implications in pharmacology and toxicology.

Metabolic Pathway Overview:

- Catecholamines → this compound → Other Metabolites (e.g., Vanillylmandelic Acid)

Mécanisme D'action

HMPG exerts its effects by acting as a metabolite of norepinephrine degradation. It is an indicator of central nervous system noradrenergic activity, which involves the regulation of mood, arousal, and stress responses. The molecular targets and pathways involved include monoamine oxidase and catechol-O-methyltransferase .

Comparaison Avec Des Composés Similaires

Le HMPG est similaire à d'autres métabolites des catécholamines tels que l'acide vanillylmandélique et l'acide homovanillique. Il est unique en son rôle spécifique d'indicateur de l'activité noradrénergique du système nerveux central. Des composés similaires comprennent :

Acide vanillylmandélique : Un autre métabolite de la norépinéphrine et de l'épinéphrine.

Acide homovanillique : Un métabolite de la dopamine

Le HMPG se distingue par ses applications spécifiques en recherche neurologique et son rôle de biomarqueur de l'activité du système nerveux central.

Activité Biologique

Vanil glycol, also known as vanylglycol, is a phenolic compound derived from vanillin, a flavoring agent commonly found in vanilla beans. This article explores its biological activity, focusing on its effects in various biological systems, particularly in the context of neurodegenerative diseases and metabolic alterations.

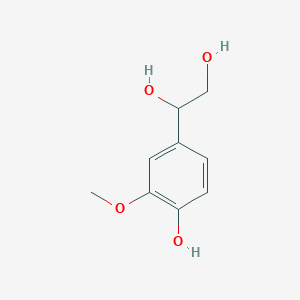

Vanil glycol is characterized by its molecular formula and a molecular weight of 182.17 g/mol. Its structure features a hydroxyl group and a methoxy group attached to the aromatic ring, contributing to its biological reactivity.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of vanil glycol, particularly in models of neurodegeneration. In a study using Caenorhabditis elegans (C. elegans), vanil glycol was identified as one of several metabolites that could rescue models of Alzheimer's disease by enhancing protein homeostasis. The study indicated that vanil glycol, along with other metabolites, triggered a cytosolic unfolded protein response mediated by the transcription factor HSF-1, which is crucial for managing protein aggregation in neurons .

Table 1: Effects of Vanil Glycol on C. elegans Models

| Concentration (μM) | Behavioral Response (BPM) | Aggregate Count |

|---|---|---|

| 0 | Baseline | High |

| 1 | Moderate | Moderate |

| 5 | Improved | Low |

| 10 | Significant Improvement | Very Low |

This table summarizes the dose-dependent effects of vanil glycol on the motility (measured in body bends per minute, BPM) and aggregate formation in treated worms compared to untreated controls.

Metabolic Alterations

In addition to its neuroprotective effects, vanil glycol has been implicated in metabolic pathways related to liver function. A urine metabolomics study identified vanil glycol as a metabolite with altered levels in cases of hepatotoxicity, suggesting its potential role as a biomarker for liver injury . The study found that metabolic alterations involving amino acids were significant, indicating that vanil glycol may influence hepatic metabolism.

Table 2: Metabolomic Changes in Hepatotoxicity

| Metabolite | Control Level (μM) | Hepatotoxic Level (μM) |

|---|---|---|

| Vanil Glycol | X | Y |

| Phosphopantothenoylcysteine | A | B |

This table illustrates the comparative levels of vanil glycol and other metabolites between healthy controls and subjects with liver injury.

The mechanisms through which vanil glycol exerts its biological effects are multifaceted:

- Protein Homeostasis : By activating HSF-1, vanil glycol helps maintain protein folding and prevent aggregation, which is particularly beneficial in neurodegenerative contexts.

- Antioxidant Activity : Phenolic compounds like vanil glycol are known for their antioxidant properties, which can mitigate oxidative stress—a significant factor in many diseases.

- Metabolic Regulation : Vanil glycol's involvement in amino acid metabolism suggests it may play a role in regulating metabolic pathways critical for liver health.

Alzheimer’s Disease Model

In a specific case study involving C. elegans, researchers treated worms expressing human amyloid-beta with varying concentrations of vanil glycol. The results showed that treatment significantly improved motility and reduced aggregate formation compared to untreated controls. This indicates a potential therapeutic role for vanil glycol in managing symptoms associated with Alzheimer’s disease .

Hepatotoxicity Assessment

Another case study focused on patients with liver damage revealed that elevated levels of vanil glycol correlated with specific metabolic disturbances. This finding supports the hypothesis that monitoring vanil glycol levels could aid in early detection of liver injury .

Propriétés

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWPWWWZWKPJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862142 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-82-7 | |

| Record name | 3-Methoxy-4-hydroxyphenyl glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-hydroxyphenylglycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXY-4-HYDROXYPHENYLGLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is vanylglycol excretion affected by different medications and dietary interventions?

A1: Research suggests that this compound excretion in urine is influenced by various factors. A study by [] demonstrated that a fruit- and vegetable-free diet or a pure sucrose-water diet combined with antibiotics did not significantly alter this compound excretion in healthy individuals. Interestingly, the study also revealed that certain medications impact this compound levels:

Q2: What analytical techniques are used to detect and quantify this compound in biological samples?

A3: Early research utilized techniques like paper chromatography and thin-layer chromatography to detect this compound in urine []. These methods required enzymatic hydrolysis with glusulase (a combination of glucuronidase and arylsulfatase) due to this compound's existence in a conjugated form. Acid hydrolysis was noted to destroy the compound, highlighting the importance of specific enzymatic treatment. More recently, advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) have been employed for identifying and quantifying this compound in plasma []. This approach offers higher sensitivity and specificity, enabling the detection of subtle changes in metabolite concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.